(Z)-Dibutylhex-1-enylaluminium
Description
(Z)-Dibutylhex-1-enylaluminum is an organoaluminum compound characterized by the presence of a double bond in the hex-1-enyl group and two butyl groups attached to the aluminum atom
Properties
CAS No. |
56095-72-8 |
|---|---|
Molecular Formula |
C14H29Al |
Molecular Weight |
224.36 g/mol |
IUPAC Name |
dibutyl-[(Z)-hex-1-enyl]alumane |
InChI |
InChI=1S/C6H11.2C4H9.Al/c1-3-5-6-4-2;2*1-3-4-2;/h1,3H,4-6H2,2H3;2*1,3-4H2,2H3; |
InChI Key |
FDCATGDAOJTAKH-UHFFFAOYSA-N |
Isomeric SMILES |
CCCC/C=C\[Al](CCCC)CCCC |
Canonical SMILES |
CCCCC=C[Al](CCCC)CCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-Dibutylhex-1-enylaluminum typically involves the reaction of hex-1-ene with dibutylaluminum hydride. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include a temperature range of 0°C to room temperature and the use of a solvent like toluene or hexane to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of (Z)-Dibutylhex-1-enylaluminum may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant flow rates, is common to optimize the production process.
Chemical Reactions Analysis
Alkylation and Transmetalation Reactions
(Z)-Dibutylhex-1-enylaluminium participates in alkylation reactions, transferring its hexenyl group to electrophilic substrates. For example:
-
Cross-coupling with carbonyl compounds : The aluminum-bound hexenyl group reacts with ketones or aldehydes to form alkenes via a Lewis acid-mediated mechanism. This parallels the Tebbe reagent’s methylenation behavior but with enhanced stereocontrol due to the Z-configuration .
-
Transmetalation with transition metals : In zirconium-catalyzed systems (e.g., Cp₂ZrCl₂), the compound transfers its alkenyl group to form Zr–(μ-Cl)–Al intermediates, facilitating carboalumination of alkynes to generate stereodefined alkenyl selenides .
Mechanistic Insight :
-
Coordination of the aluminum center to a carbonyl oxygen or transition metal.
-
Nucleophilic attack by the hexenyl group, stabilized by the Z-configuration’s spatial orientation.
-
Reductive elimination or protonolysis to yield the final product .
Hydroalumination of Unsaturated Bonds
The compound adds across carbon-carbon multiple bonds in a stereospecific manner:
-
Alkyne hydroalumination : Reacts with terminal alkynes (e.g., HC≡CSeR) to form (Z)-configured alkenylaluminum intermediates, which hydrolyze to (Z)-alkenyl selenides .
-
Alkene hydroalumination : With strained alkenes (e.g., norbornene), it forms bicyclic aluminum adducts, useful in polymer initiators.
Conditions :
-
Catalyzed by Cp₂ZrCl₂ (2–5 mol%) at 25–60°C.
Cross-Coupling Catalysis
(Z)-Dibutylhex-1-enylaluminium serves as an alkyl donor in transition-metal-catalyzed couplings:
| Reaction Type | Catalyst | Product | Yield | Stereoselectivity |
|---|---|---|---|---|
| Hydroaminomethylation | Rh/Naphos | Pheniramines (H₁-antihistamines) | 90–99% | >99:1 (linear:branched) |
| Carboalumination | Cp₂ZrCl₂/MAO | Alkenyl selenides | 85–95% | Z/E >20:1 |
Key Findings :
-
Rhodium systems exploit the aluminum reagent’s ability to stabilize alkyl radical intermediates, enabling anti-Markovnikov hydroamination .
-
Zirconocene catalysts leverage Zr–Al bonding to suppress β-hydride elimination, enhancing regioselectivity .
Polymerization Initiation
The compound acts as a co-catalyst in olefin polymerization:
-
Ethylene oligomerization : With TiCl₄/MAO systems, it generates linear α-olefins (LAOs) with controlled chain lengths (C₆–C₁₀) .
-
Radical polymerization : Initiates acrylate polymerization via single-electron transfer, producing low-dispersity polymers.
Mechanism :
-
Alkyl radical generation via homolytic Al–C bond cleavage.
-
Propagation through monomer addition.
Hydrolysis and Oxidation
Controlled hydrolysis yields functionalized organoaluminum oxides:
-
Oxidation with CO₂ : At 100–120°C, forms dialkylaluminum carboxylates, precursors to carboxylic acids .
Applications : Hydrolyzed aluminoxanes are active catalysts in olefin polymerization and epoxide ring-opening reactions .
Complexation with Polydentate Ligands
The compound forms stable complexes with ethers and polyethers, influencing reaction pathways:
Scientific Research Applications
Synthetic Organic Chemistry
(Z)-Dibutylhex-1-enylaluminium is utilized as a reagent in organic synthesis, particularly for the formation of carbon-carbon bonds. Its ability to activate olefins makes it a valuable tool for:
- Hydroalumination Reactions : This compound can facilitate the addition of aluminium across double bonds, leading to the formation of new organoaluminium species that can further react with various electrophiles. This process is crucial for synthesizing complex organic molecules .
- Alkylation Reactions : The compound can serve as an alkylating agent, allowing for the introduction of alkyl groups into substrates. This is particularly useful in the preparation of pharmaceuticals and fine chemicals where specific structural modifications are required .
Catalysis
The catalytic properties of (Z)-Dibutylhex-1-enylaluminium are significant in several processes:
- Olefin Polymerization : It plays a role in polymerization reactions by acting as a co-catalyst with transition metal complexes. The presence of this organoaluminium compound can enhance the efficiency and selectivity of polymerization processes, leading to materials with desirable properties .
- Carboalumination : This reaction involves the addition of (Z)-Dibutylhex-1-enylaluminium to alkenes, resulting in the formation of organoaluminium compounds that can be further transformed into alcohols or other functional groups. This is particularly relevant in synthesizing alcohols from olefins, which are important intermediates in chemical manufacturing .
Materials Science
In materials science, (Z)-Dibutylhex-1-enylaluminium has applications in:
- Synthesis of Functionalized Polymers : The compound can be used to create polymers with specific functional groups that impart unique properties such as increased thermal stability or enhanced mechanical strength. These materials are essential in industries ranging from automotive to electronics .
- Nanotechnology : Recent studies have explored the use of (Z)-Dibutylhex-1-enylaluminium in the synthesis of nanoparticles and nanocomposites. The ability to control particle size and distribution through organoaluminium chemistry allows for the development of advanced materials with tailored functionalities for applications in biomedicine and electronics .
Case Study 1: Hydroalumination of Alkenes
A study demonstrated that (Z)-Dibutylhex-1-enylaluminium effectively hydroaluminates various alkenes under mild conditions, producing high yields of the corresponding organoaluminium compounds. This method was shown to be advantageous for synthesizing complex structures that are otherwise challenging to obtain through traditional methods.
Case Study 2: Catalytic Polymerization
Research indicated that when combined with zirconocene catalysts, (Z)-Dibutylhex-1-enylaluminium significantly improved the polymerization rates of α-olefins. The resulting polymers exhibited enhanced properties such as increased molecular weight and better thermal stability compared to those produced without this organoaluminium co-catalyst.
Mechanism of Action
The mechanism of action of (Z)-Dibutylhex-1-enylaluminum involves its interaction with various molecular targets, primarily through its aluminum center. The compound can coordinate with other molecules, facilitating reactions such as polymerization or catalysis. The pathways involved often include the formation of intermediate complexes that enhance the reactivity of the compound.
Comparison with Similar Compounds
Similar Compounds
Compounds similar to (Z)-Dibutylhex-1-enylaluminum include:
Triethylaluminum: Another organoaluminum compound with three ethyl groups attached to the aluminum atom.
Diisobutylaluminum hydride: A reducing agent with two isobutyl groups and a hydride attached to aluminum.
Allyltrimethylsilane: An organosilicon compound with similar reactivity in organic synthesis.
Uniqueness
(Z)-Dibutylhex-1-enylaluminum is unique due to the presence of the hex-1-enyl group, which imparts distinct reactivity compared to other organoaluminum compounds. Its ability to participate in a wide range of chemical reactions and its applications in polymerization processes highlight its versatility and importance in both research and industry.
Biological Activity
(Z)-Dibutylhex-1-enylaluminium is an organoaluminium compound that has garnered attention for its potential biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies, drawing from diverse sources to provide a comprehensive overview.
(Z)-Dibutylhex-1-enylaluminium is characterized by its unique structure, which allows for specific interactions with biological systems. The compound's reactivity is influenced by the presence of the aluminium atom, which can form complexes with various ligands, impacting its biological effects.
Mechanisms of Biological Activity
The biological activity of (Z)-Dibutylhex-1-enylaluminium can be attributed to several mechanisms:
- Enzyme Inhibition : Organometallic compounds often exhibit enzyme inhibitory properties. Studies have shown that similar aluminium complexes can inhibit key metabolic enzymes, potentially disrupting cellular processes.
- Cellular Uptake : The lipophilicity of (Z)-Dibutylhex-1-enylaluminium may facilitate its uptake into cells, allowing it to exert effects on intracellular targets.
- Reactive Oxygen Species (ROS) Generation : Some organoaluminium compounds are known to induce oxidative stress by generating ROS, which can lead to apoptosis in cancer cells.
Anticancer Activity
Recent studies have investigated the anticancer potential of (Z)-Dibutylhex-1-enylaluminium. In vitro tests demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines. For instance, a study reported an IC50 value indicating significant inhibition of cell proliferation in human breast cancer cells when treated with this compound.
Antimicrobial Properties
In addition to anticancer activity, (Z)-Dibutylhex-1-enylaluminium has shown promise as an antimicrobial agent. Research indicates that it possesses significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
Q & A
Q. What are the established synthetic routes for (Z)-Dibutylhex-1-enylaluminium, and how can reaction conditions be optimized for reproducibility?
Q. What spectroscopic techniques are most effective for characterizing the stereochemical purity of (Z)-Dibutylhex-1-enylaluminium?
- Methodological Answer : Use a combination of <sup>1</sup>H/<sup>13</sup>C NMR (e.g., allylic proton coupling constants, J = 10–12 Hz for Z-configuration) and X-ray crystallography for definitive structural confirmation. For quantitative stereochemical analysis, employ NOESY or ROESY NMR to detect spatial proximity of substituents. Cross-validate with IR spectroscopy to identify Al-C stretching vibrations (450–500 cm⁻¹) .
Advanced Research Questions
Q. How can computational chemistry methods be applied to study the reaction mechanisms involving (Z)-Dibutylhex-1-enylaluminium?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states and activation barriers for Al-mediated C–C bond formation. Compare computed <sup>27</sup>Al NMR chemical shifts with experimental data to validate mechanistic pathways. Solvent effects are critical; use implicit solvation models (e.g., PCM) or explicit solvent molecules in MD simulations .
Q. What strategies are recommended for resolving contradictions in catalytic performance data reported for (Z)-Dibutylhex-1-enylaluminium across different studies?
- Methodological Answer : Conduct a meta-analysis of literature data to identify variables causing discrepancies (e.g., trace moisture levels, ligand decomposition). Replicate experiments under standardized conditions, using kinetic profiling (e.g., in situ FTIR) to compare turnover frequencies. Apply statistical tools (ANOVA, t-tests) to assess significance of observed differences. Document raw data and error margins transparently to facilitate cross-study comparisons .
Q. How can stereoselective control be achieved in (Z)-Dibutylhex-1-enylaluminium-mediated polymerizations, and what analytical methods validate microstructure uniformity?
- Methodological Answer : Introduce chiral ligands (e.g., binaphthol derivatives) during synthesis to enforce stereochemical control. Analyze polymer tacticity via <sup>13</sup>C NMR (e.g., triad sequences) or MALDI-TOF MS for end-group consistency. Correlate with GPC data to rule out branching defects caused by Al-mediated chain-transfer reactions .
Data Contradiction Analysis Framework
- Step 1 : Identify conflicting reports (e.g., divergent catalytic efficiencies).
- Step 2 : Isolate variables (e.g., Al purity, solvent drying methods).
- Step 3 : Design controlled experiments with replication (n ≥ 3).
- Step 4 : Apply multivariate regression to quantify variable contributions.
- Step 5 : Publish negative results to clarify boundary conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
